molecular formula C7H12ClF2NO2 B2561342 METHYL 2-(4,4-DIFLUOROPYRROLIDIN-2-YL)ACETATE HYDROCHLORIDE CAS No. 2418694-71-8

METHYL 2-(4,4-DIFLUOROPYRROLIDIN-2-YL)ACETATE HYDROCHLORIDE

Cat. No.: B2561342
CAS No.: 2418694-71-8
M. Wt: 215.62
InChI Key: YDLMXADMRDAIJC-UHFFFAOYSA-N
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Description

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H11F2NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoropyrrolidin-2-yl)acetate hydrochloride
  • Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate
  • Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrobromide

Uniqueness

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride is unique due to the presence of two fluorine atoms on the pyrrolidine ring. This structural feature enhances its chemical stability and biological activity compared to similar compounds with fewer or no fluorine atoms .

Properties

IUPAC Name

methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)2-5-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLMXADMRDAIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CN1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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